Bis[(5-chloro(2-thienyl))sulfonyl](2-fluorophenyl)amine
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Overview
Description
Bis(5-chloro(2-thienyl))sulfonylamine is a complex organic compound that features a combination of thienyl, sulfonyl, and fluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(5-chloro(2-thienyl))sulfonylamine typically involves the coupling of 5-chloro-2-thiophenesulfonyl chloride with 2-fluoroaniline. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the sulfonamide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of Bis(5-chloro(2-thienyl))sulfonylamine may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of microwave irradiation has also been explored to accelerate the reaction process and improve product purity .
Chemical Reactions Analysis
Types of Reactions
Bis(5-chloro(2-thienyl))sulfonylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl groups to thiol groups.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium periodate (NaIO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Bis(5-chloro(2-thienyl))sulfonylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Bis(5-chloro(2-thienyl))sulfonylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl groups can form strong interactions with amino acid residues in proteins, potentially inhibiting their activity. The fluorophenyl group may also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- Bis(5-chloro(2-thienyl))sulfonylamine
- Bis(5-chloro(2-thienyl))sulfonylamine
- Bis(5-chloro(2-thienyl))sulfonylamine
Uniqueness
Bis(5-chloro(2-thienyl))sulfonylamine is unique due to the specific positioning of the fluorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different binding affinities and selectivities compared to its analogs .
Properties
Molecular Formula |
C14H8Cl2FNO4S4 |
---|---|
Molecular Weight |
472.4 g/mol |
IUPAC Name |
5-chloro-N-(5-chlorothiophen-2-yl)sulfonyl-N-(2-fluorophenyl)thiophene-2-sulfonamide |
InChI |
InChI=1S/C14H8Cl2FNO4S4/c15-11-5-7-13(23-11)25(19,20)18(10-4-2-1-3-9(10)17)26(21,22)14-8-6-12(16)24-14/h1-8H |
InChI Key |
LESFQJXFGMZAMD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N(S(=O)(=O)C2=CC=C(S2)Cl)S(=O)(=O)C3=CC=C(S3)Cl)F |
Origin of Product |
United States |
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